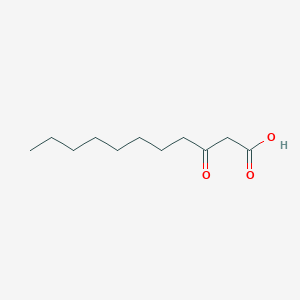
3-Oxoundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxoundecanoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It has a molecular formula of C11H20O3 and is characterized by a keto group at the third carbon of an undecanoic acid chain. This compound is hydrophobic, practically insoluble in water, and relatively neutral .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The oxidation process can yield 10-hydroxyundecanal, 10-oxoundecanal, or 10-oxoundecanoic acid depending on the amount of oxidizing agent used .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled oxidation of undecanoic acid derivatives under specific conditions to achieve the desired keto acid.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy acids.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the keto group under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy acids.
Substitution: Substituted keto acids or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Oxoundecanoic acid has various applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the study of reaction mechanisms.
Biology: It is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research explores its potential therapeutic effects, particularly in antifungal treatments.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-oxoundecanoic acid involves its interaction with cellular components. In antifungal applications, it triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, ultimately affecting fungal viability .
Vergleich Mit ähnlichen Verbindungen
Undecanoic acid: A monocarboxylic acid with antimycotic properties.
3-Oxodecanoic acid: Another medium-chain keto acid with similar structural features.
Uniqueness: 3-Oxoundecanoic acid is unique due to its specific keto group placement, which influences its reactivity and interaction with biological systems. Its hydrophobic nature and relatively neutral pH also distinguish it from other keto acids.
Eigenschaften
CAS-Nummer |
4435-85-2 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
3-oxoundecanoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h2-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
RYAXOIRSQGWHQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



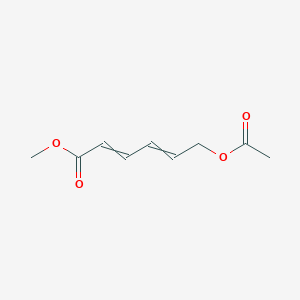
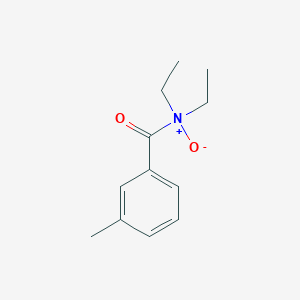
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
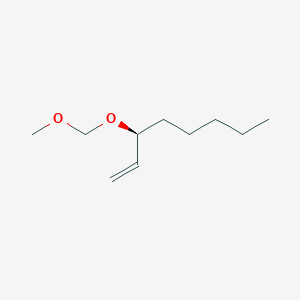
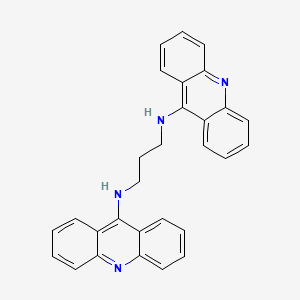
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)

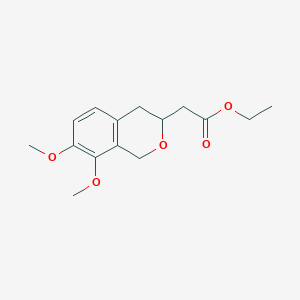
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
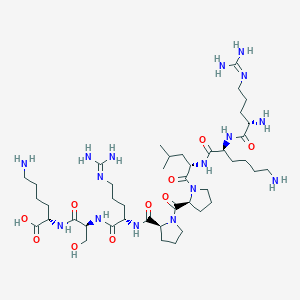

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)

